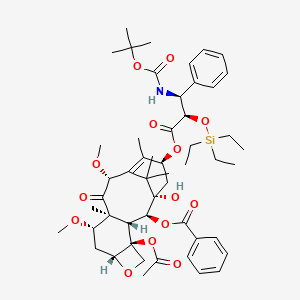

2'-TES-Cabazitaxel (CBZM02)

Description

Evolution of Microtubule-Targeting Agents in Oncology Research

The development of microtubule-targeting agents represents a cornerstone in the history of oncology. thieme-connect.com These agents interfere with the dynamics of microtubules, which are essential components of the cell's cytoskeleton involved in crucial processes like cell division, maintenance of cell shape, and intracellular transport. drugbank.comnih.gov The story of taxanes began in 1963 with the discovery of paclitaxel's antitumor activity in a crude extract from the bark of the Pacific yew tree, Taxus brevifolia. nih.gov

Initially, microtubule-targeting drugs were categorized into two main classes: microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids) and microtubule-stabilizing agents. mdpi.com Taxanes fall into the latter category. They bind to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly. drugbank.commdpi.com This stabilization disrupts the normal dynamic instability of microtubules, leading to a block in the cell cycle at the G2/M phase and ultimately inducing programmed cell death (apoptosis). mdpi.comaacrjournals.org

The first-generation taxanes, paclitaxel (B517696) and docetaxel (B913), have been widely used as frontline chemotherapeutic agents for various solid tumors since their FDA approval. tandfonline.com However, their clinical efficacy can be limited by issues such as multidrug resistance (MDR) and undesirable side effects. nih.govbgu.ac.il This has driven extensive research into the development of new generations of taxanes with improved properties. tandfonline.com

The Role of Cabazitaxel (B1684091) in Second-Generation Taxane (B156437) Development

Cabazitaxel emerged as a significant second-generation taxane, specifically designed to overcome some of the limitations of its predecessors. nih.gov It is a semi-synthetic derivative of 10-deacetylbaccatin III, a natural taxoid. chemicalbook.com A key structural difference between cabazitaxel and docetaxel lies in the C7 and C10 positions of the taxane core, where cabazitaxel possesses two methoxy (B1213986) groups instead of hydroxyl groups. nih.gov This modification makes cabazitaxel a poor substrate for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance. chemicalbook.comresearchgate.net

Due to its low affinity for P-gp, cabazitaxel demonstrates activity in tumors that have become resistant to docetaxel. drugbank.comresearchgate.net This was a critical advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC) in patients who had previously been treated with a docetaxel-containing regimen. drugbank.comjevtana.com The development of cabazitaxel highlighted the potential of rational drug design to create taxane derivatives with superior pharmacological profiles.

Rationale for Synthetic Modification and Derivatization of the Cabazitaxel Core Structure

Despite the success of cabazitaxel, ongoing research focuses on further synthetic modifications to address remaining pharmacological challenges. A primary goal is to enhance efficacy against resistant tumors and improve the therapeutic index. nih.govresearchgate.net Chemical engineering strategies include:

Overcoming Multidrug Resistance: While cabazitaxel has a lower affinity for P-gp than first-generation taxanes, MDR remains a challenge. aacrjournals.orgnih.gov Research continues to explore modifications to further reduce recognition by efflux pumps. researchgate.net

Improving Solubility: Taxanes are generally lipophilic and have poor water solubility, which can necessitate the use of formulation vehicles that may cause hypersensitivity reactions. google.comtga.gov.au Derivatization can aim to improve aqueous solubility.

Modulating Metabolism: Cabazitaxel is primarily metabolized by cytochrome P450 enzymes in the liver. wikipedia.orgnih.gov Synthetic modifications can alter metabolic pathways to potentially reduce drug-drug interactions and improve pharmacokinetic profiles. nih.gov

The exploration of novel taxane derivatives extends beyond overcoming resistance and improving pharmacokinetics. Researchers are investigating modifications at various positions of the taxane scaffold to enhance its intrinsic biological activity. nih.gov Structure-activity relationship (SAR) studies have identified key functional groups that influence the interaction of taxanes with tubulin and their cytotoxic potency. nih.gov

For instance, the 2'-hydroxyl group on the C13 side chain is known to be crucial for the activity of paclitaxel, forming a key hydrogen bond within the microtubule binding site. nih.gov The development of third-generation taxanes involves synthetic modifications at positions like C2, C10, and C3' of the paclitaxel structure to create molecules that can overcome resistance and reduce drug efflux. nih.gov These novel derivatives often exhibit significantly higher potency than first and second-generation taxanes. nih.govascopubs.orgnih.gov

Contextualizing 2'-TES-Cabazitaxel (CBZM02) within Taxane Derivative Development and Impurity Profiling

2'-TES-Cabazitaxel (CBZM02) is a chemical compound that plays a significant role in the synthesis and analysis of cabazitaxel. orientjchem.orglktlabs.com It is characterized by the presence of a triethylsilyl (TES) protecting group on the 2'-hydroxyl position of the C13 side chain of the cabazitaxel molecule. lktlabs.comgoogle.com.na

In the context of taxane derivative development , 2'-TES-Cabazitaxel serves as a key intermediate in the semi-synthesis of cabazitaxel. lktlabs.comgoogle.com.na The 2'-hydroxyl group is highly reactive, and protecting it with a TES group allows for selective chemical modifications at other positions of the cabazitaxel core structure. google.com.na Once the desired modifications are complete, the TES group can be removed under specific conditions to yield the final cabazitaxel analogue. google.com.na This strategy is essential for the efficient and controlled synthesis of novel cabazitaxel derivatives.

From the perspective of impurity profiling , 2'-TES-Cabazitaxel is considered a process-related impurity in the manufacturing of cabazitaxel. orientjchem.org Its presence can indicate an incomplete deprotection step during the final stages of synthesis. google.com.na Therefore, sensitive analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify the levels of 2'-TES-Cabazitaxel and other impurities in the final drug substance. google.comorientjchem.org This ensures the purity, safety, and quality of the cabazitaxel active pharmaceutical ingredient (API). google.compharmaffiliates.com

Table 1: Research Findings on Taxane Derivatives

| Finding | Significance | Reference(s) |

|---|---|---|

| Cabazitaxel is a poor substrate for the P-gp efflux pump. | Overcomes a major mechanism of resistance to first-generation taxanes. | chemicalbook.comresearchgate.net |

| The 2'-hydroxyl group of paclitaxel is critical for its binding to tubulin. | Guides the design of new derivatives to maintain or enhance biological activity. | nih.gov |

| Third-generation taxanes show increased potency against resistant cell lines. | Offer potential for treating highly refractory tumors. | nih.govascopubs.orgnih.gov |

| 2'-TES-Cabazitaxel is an intermediate in cabazitaxel synthesis. | Enables the creation of novel cabazitaxel analogues through selective chemistry. | lktlabs.comgoogle.com.na |

| 2'-TES-Cabazitaxel is monitored as a process-related impurity. | Ensures the quality and purity of the final cabazitaxel drug product. | orientjchem.org |

Properties

Molecular Formula |

C51H71NO14Si |

|---|---|

Molecular Weight |

950.2 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C51H71NO14Si/c1-14-67(15-2,16-3)66-40(38(32-23-19-17-20-24-32)52-46(57)65-47(6,7)8)45(56)62-34-28-51(58)43(63-44(55)33-25-21-18-22-26-33)41-49(11,42(54)39(60-13)37(30(34)4)48(51,9)10)35(59-12)27-36-50(41,29-61-36)64-31(5)53/h17-26,34-36,38-41,43,58H,14-16,27-29H2,1-13H3,(H,52,57)/t34-,35-,36+,38-,39+,40+,41-,43-,49+,50-,51+/m0/s1 |

InChI Key |

STIJGKTXRCUORT-CEPOORRRSA-N |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC)(C(=O)C(C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving 2 Tes Cabazitaxel Cbzm02

Retrosynthetic Analysis for 2'-TES-Cabazitaxel (CBZM02) and Analogues

The synthetic strategy for Cabazitaxel (B1684091) and its analogues, including the intermediate 2'-TES-Cabazitaxel, is best understood through a retrosynthetic analysis. This approach deconstructs the target molecule into simpler, readily available precursors. Cabazitaxel is a semi-synthetic taxane (B156437), meaning its synthesis begins with a naturally occurring, complex starting material. nih.govnih.gov

The primary disconnection point in the retrosynthesis of Cabazitaxel is the ester bond at the C13 position of the taxane core. This bond links the complex baccatin (B15129273) III core to the C13 side chain, an N-acyl phenylisoserine (B1258129) derivative. This leads to two key synthons: the advanced baccatin derivative, 7,10-dimethoxy-10-deacetylbaccatin III (7,10-dimethoxy-10-DABIII), and a protected C13 side chain.

The intermediate 2'-TES-Cabazitaxel appears as a late-stage precursor in this analysis. Retrosynthetically, the final step to obtain Cabazitaxel is the deprotection of the 2'-hydroxyl group. Therefore, 2'-TES-Cabazitaxel is the immediate precursor, where the 2'-hydroxyl is masked with a triethylsilyl (TES) protecting group.

Further deconstruction of the 7,10-dimethoxy-10-DABIII core leads back to 10-deacetylbaccatin III (10-DAB), a natural product extracted in significant quantities from the needles of yew trees (Taxus species). nih.govnih.gov The synthesis of the core involves selective methylation at the C7 and C10 hydroxyl groups. The C13 side chain is disconnected to simpler starting materials like benzaldehyde (B42025) and an amino acid derivative, highlighting the need for a stereoselective synthesis to establish the correct (2R, 3S) stereochemistry crucial for biological activity. york.ac.uktandfonline.com This convergent strategy, where the core and the side chain are prepared separately and then coupled, is a hallmark of taxane synthesis. nih.gov

Targeted Synthesis of 2'-TES-Cabazitaxel (CBZM02) and Related Taxane Derivatives

The forward synthesis of 2'-TES-Cabazitaxel requires precise control over stereochemistry and the strategic use of protecting groups to achieve efficient and selective chemical transformations.

Stereoselective Approaches in Taxane Side Chain Construction

The biological efficacy of taxanes like Cabazitaxel is critically dependent on the stereochemistry of the C13 side chain, specifically the (2R,3S) configuration of the N-benzoyl-3-phenylisoserine moiety. tandfonline.com Consequently, numerous stereoselective methods have been developed for its synthesis.

One of the most efficient methods is the Sharpless Asymmetric Dihydroxylation (AD). york.ac.uk This powerful reaction can create the two stereocenters of the side chain precursor in a single, highly enantioselective step. For instance, the asymmetric dihydroxylation of ethyl cinnamate (B1238496) yields a diol with the desired stereochemistry, which can then be converted to the final side chain through a series of established chemical transformations. york.ac.uk

Another notable approach involves the use of β-lactams as chiral synthons. The Ojima-Holton coupling reaction, a cornerstone of taxane synthesis, utilizes a β-lactam to attach the side chain to the baccatin core. The required β-lactam can be synthesized stereoselectively through methods like the Staudinger cycloaddition between a ketene (B1206846) and an imine.

More recent innovations include multi-component reactions that can construct the α-hydroxy-β-amino acid ester skeleton in a single step, providing an efficient route to various side chain derivatives. sioc-journal.cn

Optimization of Reaction Conditions for Efficient Derivatization

For the esterification at the sterically hindered C13 hydroxyl of the baccatin core, powerful coupling agents are often required. Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are frequently used. The optimization process involves screening different coupling reagents and conditions to maximize the yield of the desired ester and minimize side reactions.

| Reaction Step | Reagents and Conditions | Purpose | Typical Yield |

| Protection of 10-DAB | Triethylsilyl chloride (TESCl), Pyridine | Selective protection of the more reactive C7 and C10 hydroxyls. | High |

| Methylation | Sodium hydride (NaH), Methyl iodide (MeI) | Introduction of methoxy (B1213986) groups at C7 and C10. | >90% researchgate.net |

| Side Chain Coupling | Protected side chain (e.g., oxazolidine), Coupling agent (e.g., DIC/DMAP) | Esterification at C13 hydroxyl. | Variable, optimized for high yield. |

| Deprotection | Acidic conditions (e.g., HCl in ethanol) | Removal of protecting groups (e.g., TES from 2'-OH) to yield final product. | >90% researchgate.net |

This table presents a generalized summary of reaction steps and typical yields based on reported synthetic routes.

Semi-Synthetic Routes from 10-Deacetylbaccatin III Precursors

The most practical and widely used route to Cabazitaxel starts with 10-deacetylbaccatin III (10-DAB), which is naturally abundant. nih.govresearchgate.net The journey from 10-DAB to Cabazitaxel involves a sequence of carefully orchestrated protection, modification, and deprotection steps.

A common synthetic pathway is as follows:

Selective Protection: The hydroxyl groups at C7 and C10 of 10-DAB are protected. This is often achieved using reagents like triethylsilyl chloride (TESCl) or by forming trichloroethoxycarbonyl (TROC) esters. google.comresearchgate.net This selective protection is critical as it directs the subsequent reactions to the desired positions.

Methylation: With the other hydroxyls protected, the C7 and C10 positions are methylated. This is a key transformation that distinguishes Cabazitaxel from Docetaxel (B913). The reaction is typically carried out using a strong base like sodium hydride (NaH) followed by a methylating agent such as methyl iodide (MeI) or trimethyloxonium (B1219515) tetrafluoroborate. researchgate.net

Deprotection of C13: The protecting group at C13 (if one was installed) is selectively removed to free the hydroxyl group for coupling with the side chain.

Side Chain Coupling: The modified baccatin core (7,10-dimethoxy-10-DABIII) is then coupled with the protected C13 side chain. This esterification is a crucial step, forming the complete carbon skeleton of the target molecule. As discussed, this step may lead to an intermediate like 2'-TES-Cabazitaxel if a TES-protected side chain is used.

Final Deprotection: The final step involves the removal of any remaining protecting groups, such as the one on the 2'-hydroxyl group, to yield Cabazitaxel. google.com For instance, a TES group can be cleaved using dilute acid. wikipedia.org

Investigation of By-product Formation and Impurity Profiling: Focus on CBZM02 Generation

In any multi-step synthesis, especially for pharmaceutical applications, the identification and control of impurities are of paramount importance. The synthesis of Cabazitaxel is no exception, and several by-products can be generated during the process.

One significant source of impurities is the potential for epimerization at the C7 position. The use of strong bases during the methylation of the C7-hydroxyl can lead to the formation of the 7-epi-cabazitaxel isomer. researchgate.net Developing milder methylation conditions is a key area of research to minimize this by-product.

Incomplete reactions are another source of impurities. For example, incomplete methylation can result in mono-methoxy-docetaxel analogues. Similarly, if the deprotection steps are not quantitative, residual protected intermediates, including 2'-TES-Cabazitaxel, could remain in the final product.

Mechanisms of Formation of Related Substances During Cabazitaxel Synthesis

The formation of impurities during the synthesis of Cabazitaxel is a critical aspect of process chemistry. While a multitude of structurally related impurities can arise, the formation of 2'-TES-Cabazitaxel is directly linked to the use of triethylsilyl chloride (TES-Cl) or other TES-donating reagents as a protecting group for the hydroxyl function at the 2'-position of the cabazitaxel side chain.

The primary mechanism for the formation of 2'-TES-Cabazitaxel as an impurity is incomplete deprotection . In the final steps of Cabazitaxel synthesis, after the protected side chain is coupled with the baccatin III core, the TES group at the 2'-position must be removed. This deprotection is typically achieved under specific acidic or fluoride-based conditions. If this reaction does not proceed to completion, residual 2'-TES-Cabazitaxel will remain in the reaction mixture.

Several factors can contribute to incomplete deprotection:

Reaction Kinetics: The rate of the deprotection reaction may be influenced by temperature, concentration of the deprotecting agent, and reaction time. Insufficient reaction time or suboptimal temperatures can lead to the survival of the silylated intermediate.

Steric Hindrance: The bulky nature of the taxane core and the side chain can sterically hinder the approach of the deprotecting agent to the silicon atom of the TES group, slowing down the cleavage of the Si-O bond.

Reagent Stoichiometry: An inadequate amount of the deprotecting agent relative to the substrate will result in an incomplete reaction, leaving a portion of the 2'-TES-Cabazitaxel unreacted.

A secondary, though less common, mechanism could involve silylation of the final product . If any residual silylating agents or their byproducts are present in the reaction mixture during work-up or purification, they could potentially react with the free 2'-hydroxyl group of Cabazitaxel, reforming the 2'-TES-Cabazitaxel impurity. However, this is generally less likely under standard manufacturing processes where purification steps are designed to remove such reagents.

Chemical Stability Studies and Degradation Pathways Leading to CBZM02

The chemical stability of both the desired active pharmaceutical ingredient (API), Cabazitaxel, and its related impurities is of paramount importance. While specific degradation studies focusing solely on 2'-TES-Cabazitaxel are not extensively published, its stability can be inferred from the general behavior of silyl (B83357) ethers and the known degradation pathways of Cabazitaxel.

Triethylsilyl ethers are known to be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than trimethylsilyl (B98337) (TMS) ethers. nih.gov The stability of the Si-O bond in 2'-TES-Cabazitaxel is a key factor in its persistence as an impurity.

Hydrolytic Instability: The primary degradation pathway for 2'-TES-Cabazitaxel is expected to be hydrolysis of the silyl ether bond to yield Cabazitaxel and triethylsilanol. This reaction is the reverse of the protecting group introduction and is the intended reaction during the deprotection step of the synthesis. The rate of this hydrolysis is dependent on pH and temperature.

Stress degradation studies performed on Cabazitaxel itself have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions. rjptonline.orgphmethods.net While these studies primarily focus on the degradation of the Cabazitaxel molecule itself (e.g., hydrolysis of ester linkages), the conditions employed can also affect the 2'-TES impurity. For instance, under forced degradation conditions involving strong acids or bases, the 2'-TES group would be readily cleaved.

It is important to note that the presence of 2'-TES-Cabazitaxel is primarily a process-related impurity arising from the synthetic route rather than a degradant of Cabazitaxel under normal storage conditions. Cabazitaxel's degradation pathways typically involve the core taxane structure rather than the formation of a silylated derivative.

Strategies for Impurity Control and Removal in Taxane Production

The control and removal of impurities like 2'-TES-Cabazitaxel are critical for ensuring the quality of the final Cabazitaxel product. A multi-faceted approach is typically employed, encompassing optimization of reaction conditions and robust purification methods.

Optimization of Deprotection Conditions:

To minimize the formation of 2'-TES-Cabazitaxel as a residual impurity, the deprotection step must be carefully optimized. This involves:

Control of Reaction Parameters: Temperature, reaction time, and reagent stoichiometry must be precisely controlled to drive the deprotection reaction to completion without causing degradation of the desired product.

In-Process Monitoring: The use of analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of the deprotection reaction is crucial. This allows for the determination of the reaction endpoint and ensures that the levels of residual 2'-TES-Cabazitaxel are below a specified limit before proceeding to the next step.

Purification Strategies:

Following the synthesis, purification steps are essential to remove any remaining 2'-TES-Cabazitaxel and other process-related impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. By carefully selecting the solvent system, it is often possible to induce the crystallization of the desired product, Cabazitaxel, while leaving impurities like the more lipophilic 2'-TES-Cabazitaxel in the mother liquor.

Chromatography: Preparative HPLC is a highly effective method for separating compounds with similar structures. rjptonline.orgrjptonline.orgjocpr.com Due to the difference in polarity between Cabazitaxel (with its free hydroxyl group) and the more non-polar 2'-TES-Cabazitaxel, they can be effectively separated on a suitable stationary phase, such as a C18 column. The development of a robust HPLC method is key to achieving the desired purity. rjptonline.orgrjptonline.orgjocpr.com

The following table summarizes the key differences that are exploited for the separation of Cabazitaxel and 2'-TES-Cabazitaxel:

| Compound | Key Structural Feature | Polarity | Elution in Reverse-Phase HPLC |

| Cabazitaxel | Free 2'-hydroxyl group | More polar | Earlier elution |

| 2'-TES-Cabazitaxel (CBZM02) | 2'-Triethylsilyl ether | Less polar | Later elution |

By implementing a combination of optimized reaction conditions and efficient purification techniques, manufacturers can effectively control and remove the 2'-TES-Cabazitaxel impurity, ensuring that the final Cabazitaxel API meets the stringent purity requirements for pharmaceutical use.

Advanced Analytical Methodologies for 2 Tes Cabazitaxel Cbzm02

Spectroscopic Methods for Structural Elucidation of Taxane (B156437) Derivatives

Spectroscopic techniques are indispensable for the detailed structural characterization of taxane derivatives like 2'-TES-Cabazitaxel. They provide fundamental information about the molecule's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2'-TES-Cabazitaxel (CBZM02) Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of complex organic molecules such as 2'-TES-Cabazitaxel. Both ¹H and ¹³C NMR are utilized to map the carbon skeleton and the proton environments within the molecule.

In a typical ¹H NMR spectrum of a taxane derivative, specific regions of the spectrum correspond to different parts of the molecule. For instance, signals for the protons of the triethylsilyl (TES) protecting group would appear in a distinct upfield region. The complex array of signals in the midfield region can be assigned to the protons on the taxane core and the side chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to decipher the intricate spin systems and establish proton-proton and proton-carbon correlations, respectively. For example, the Attached Proton Test (APT) experiment can distinguish between CH and CH₃ groups (which show negative signals) and C and CH₂ groups (which show positive signals). ceitec.cz

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of 2'-TES-Cabazitaxel and for analyzing its fragmentation patterns. bioanalysis-zone.comuni-rostock.de Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the elemental composition of the molecule and its fragments with high accuracy. bioanalysis-zone.comuni-rostock.de

This technique is crucial for confirming the successful synthesis of the target compound and for identifying any impurities. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This data can be used to confirm the connectivity of the various functional groups and the core structure of the taxane. Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS for the analysis of large molecules like taxane derivatives. rjptonline.org

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in 2'-TES-Cabazitaxel.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific chemical bonds. mrclab.com For 2'-TES-Cabazitaxel, the IR spectrum would be expected to show absorption bands corresponding to the hydroxyl (-OH) group, the carbonyl (C=O) groups of the ester and amide functionalities, and the C-O and C-N bonds. The presence of the aromatic rings would also be indicated by specific absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. mrclab.com Taxane derivatives typically exhibit characteristic UV absorption maxima due to the presence of chromophores such as the benzoyl and benzamido groups. omicsonline.orgresearchgate.net For instance, a study on taxol, a related compound, showed a maximum UV absorption at 273 nm when dissolved in methanol. omicsonline.org Another study reported a maximum absorption at 235 nm in methanol. researchgate.net The position and intensity of these absorption bands can be used for qualitative identification and quantitative analysis.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 2'-TES-Cabazitaxel and for its quantification. These techniques separate the target compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for 2'-TES-Cabazitaxel (CBZM02)

The development of a robust and reliable HPLC method is critical for the quality control of 2'-TES-Cabazitaxel. A validated HPLC method can accurately determine the percentage of the main compound and quantify any impurities present. wisdomlib.org Stability-indicating HPLC methods are particularly important as they can separate the active pharmaceutical ingredient from its degradation products. researchgate.net

Reversed-Phase HPLC Parameters and Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic mode used for the analysis of taxane derivatives due to their relatively non-polar nature. Several studies have reported the development and validation of RP-HPLC methods for Cabazitaxel (B1684091) and its impurities, which can be adapted for 2'-TES-Cabazitaxel. researchgate.netorientjchem.orgjocpr.com

The optimization of an RP-HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Stationary Phase: C18 columns are widely used for the separation of taxanes. researchgate.netresearchgate.net The choice of a specific C18 column can influence the resolution and selectivity of the separation.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netjocpr.com The pH of the buffer and the gradient or isocratic elution profile of the organic modifier are critical parameters that need to be optimized to achieve the desired separation. For example, a mixture of phosphate (B84403) buffer and acetonitrile is a common mobile phase. researchgate.netorientjchem.org

Flow Rate and Detection: The flow rate is adjusted to achieve a balance between analysis time and resolution. researchgate.netorientjchem.org UV detection is commonly used, with the wavelength set at or near the absorption maximum of the analyte to ensure high sensitivity. researchgate.netorientjchem.orgjocpr.com For Cabazitaxel, detection is often carried out at around 230 nm. researchgate.netresearchgate.net

Below is a table summarizing typical RP-HPLC parameters that can be used as a starting point for the analysis of 2'-TES-Cabazitaxel, based on methods developed for Cabazitaxel.

| Parameter | Typical Value/Range | Source |

| Column | C18, e.g., Sunfire C18 (150 x 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase A | 0.05 M KH₂PO₄ and 0.2% 1-octane sulfonic acid, pH 2.0 | researchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.net |

| Flow Rate | 1.0 - 1.3 mL/min | researchgate.net |

| Column Temperature | 30°C | researchgate.net |

| Detection Wavelength | 230 nm | researchgate.netresearchgate.net |

| Injection Volume | 10 - 20 µL | jocpr.com |

Table 1: Example of RP-HPLC Parameters for Taxane Analysis

The linearity of the method is established by analyzing a series of standard solutions of known concentrations. A study on Cabazitaxel showed linearity over a concentration range of 0.1–150 μg/mL. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for CBZM02 impurity have been reported to be 0.002% and 71 ng/mL, respectively. orientjchem.org

Development of Stability-Indicating Methods for Related Substances

The development of stability-indicating analytical methods is a cornerstone of pharmaceutical quality control. For Cabazitaxel and its related substances, including 2'-TES-Cabazitaxel (CBZM02), these methods are crucial for ensuring that the drug product remains stable and safe over its shelf life. A stability-indicating method is designed to accurately measure the drug substance without interference from its degradation products, process impurities, or other excipients. pharmainfo.inwisdomlib.org

To establish a method as stability-indicating, forced degradation studies are performed. This involves subjecting the drug substance to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products. wisdomlib.orgresearchgate.net For Cabazitaxel, studies have shown varied degradation profiles depending on the stressor, underscoring the necessity of a robust analytical method capable of resolving the parent drug from all potential degradants. wisdomlib.orge-journals.in For instance, significant degradation has been observed under acidic and basic conditions. researchgate.nete-journals.in

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. pharmainfo.inwisdomlib.orgresearchgate.net These methods typically utilize a C18 column and a gradient elution program to achieve effective separation of Cabazitaxel from its numerous related substances within a reasonable run time. wisdomlib.orgresearchgate.net The ability of these methods to separate the active ingredient from impurities and degradation products confirms their utility in quality control and stability testing. wisdomlib.org

| Stress Condition | Conditions | Observation |

|---|---|---|

| Acid Degradation | 0.1 M HCl at 60°C for 60 min | Significant degradation observed (22.78%) |

| Base Degradation | 0.1M NaOH at 60°C for 5 min | Significant degradation observed (41.94%) |

| Oxidative Degradation | 50% H₂O₂ at 60°C for 30 min | No significant degradation |

| Thermal Degradation | 60°C for 20 hours | No significant degradation |

| Photolytic Degradation | 1.2 million Lux hours | No significant degradation |

| Humidity Degradation | 25°C / 92% RH for 20 hours | No significant degradation |

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful analytical technique primarily used for the analysis of volatile and semi-volatile compounds. medistri.swiss In the context of 2'-TES-Cabazitaxel and its parent compound, which are large, non-volatile molecules, the direct application of GC is limited. However, GC plays a critical role in impurity profiling by detecting and quantifying volatile impurities that may originate from the synthesis process, such as residual solvents. thermofisher.combiomedres.us The International Conference on Harmonisation (ICH) has strict guidelines for the limits of these residual solvents in pharmaceutical products.

For non-volatile compounds like taxanes, GC analysis would necessitate a derivatization step to convert the analyte into a more volatile and thermally stable form. While technically possible, this approach is less common than liquid chromatography methods for compounds of this nature. The primary application of GC in the analysis of Cabazitaxel bulk substance is therefore not for the drug itself or its non-volatile impurities, but for ensuring the absence of harmful volatile organic compounds. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard for this type of analysis. thermofisher.comnih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Impurity Profiling

Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of drug development. ajrconline.org Hyphenated analytical techniques, which couple a separation technique with a spectroscopic technique, are indispensable for this purpose. nih.govajrconline.org

For a comprehensive impurity profile of 2'-TES-Cabazitaxel (CBZM02) and other related substances of Cabazitaxel, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used tool. rjptonline.orgglobalresearchonline.netchimia.ch LC, particularly reverse-phase HPLC or UPLC, provides high-resolution separation of closely related impurities. rjptonline.orgrjptonline.org The separated components are then introduced into a mass spectrometer, which provides mass information, enabling the determination of molecular weights and the elemental composition of the impurities. globalresearchonline.net Tandem mass spectrometry (LC-MS/MS) can further fragment the impurity ions to provide detailed structural information, which is crucial for definitive identification. nih.govenovatia.com Several studies have successfully utilized LC-MS to separate and characterize multiple impurities of Cabazitaxel. rjptonline.orgrjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS) complements LC-MS by providing a comprehensive analysis of volatile and semi-volatile impurities. medistri.swissthermofisher.com This is essential for identifying any unwanted chemicals that may be present as a result of the manufacturing process or degradation. thermofisher.com The combination of LC-MS for non-volatile impurities and GC-MS for volatile impurities provides a complete and robust impurity profile for the drug substance.

| Compound | Retention Time (min) |

|---|---|

| 10-Dab-III impurity | 2.57 |

| Amine impurity | 3.62 |

| Cabazitaxel | 13.85 |

| Detroc oxazolidine (B1195125) impurity | 16.17 |

| Oxazolidine protected Cabazitaxel impurity | 22.73 |

| Ditroc impurity | 24.08 |

| Ditroc oxazolidine impurity | 59.01 |

Method Validation for Quantitative and Qualitative Analysis of 2'-TES-Cabazitaxel (CBZM02)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the analysis of 2'-TES-Cabazitaxel (CBZM02), both quantitative (determining the amount) and qualitative (detecting the presence) methods must be thoroughly validated according to ICH guidelines. wisdomlib.orgresearchgate.net

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to produce a signal that is solely dependent on the analyte of interest, even in the presence of other components like impurities, degradation products, or matrix components. wisdomlib.orgresearchgate.net In the context of analyzing 2'-TES-Cabazitaxel, the method must be able to distinguish it from Cabazitaxel and other related substances.

Specificity is typically demonstrated through forced degradation studies and analysis of spiked samples. pharmainfo.inwisdomlib.org The results of forced degradation studies show that the analytical method can separate the main drug peak from the peaks of degradation products. researchgate.net Furthermore, a photodiode array (PDA) detector can be used to assess peak purity, confirming that the chromatographic peak for the analyte is not co-eluting with any other substance. researchgate.netorientjchem.org The successful resolution of all known impurities of Cabazitaxel in a spiked solution demonstrates the selectivity of the method. orientjchem.org

Linearity and Range Determination

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmainfo.inresearchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net

For the quantitative analysis of impurities like 2'-TES-Cabazitaxel (CBZM02), linearity is established by preparing a series of solutions of known concentrations and analyzing them. orientjchem.org A calibration curve is then plotted, and the correlation coefficient (r or r²) is calculated. A value close to 1 indicates a strong linear relationship. For the impurity CBZM02, a reverse phase-liquid chromatography method demonstrated linearity in the concentration range of 0.03% to 0.225% with a correlation coefficient (R²) of 0.9997. orientjchem.org

| Compound | Linearity Range (% of nominal concentration) | Correlation Coefficient (R²) |

|---|---|---|

| Cabazitaxel | LOQ – 0.10% | 0.9998 |

| CBZM01 impurity | 0.03 – 0.225% | 0.9997 |

| CBZM02 impurity | 0.03 – 0.225% | 0.9997 |

| CBZN09 impurity | 0.03 – 0.225% | 0.9998 |

Detection and Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the specified experimental conditions. pharmainfo.inbsmrau.edu.bd The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. pharmainfo.inbsmrau.edu.bdijariie.com

These parameters are crucial for impurity analysis as they define the sensitivity of the method. For 2'-TES-Cabazitaxel (CBZM02), the LOD has been established at 0.002%, indicating the method is highly sensitive for detecting trace amounts of this impurity. orientjchem.org The LOQ was determined to be 71 ng/mL, which corresponds to 0.008% of the nominal concentration, allowing for accurate and precise measurement at very low levels. orientjchem.org

| Compound | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (ng/mL) | Limit of Quantitation (LOQ) (%) |

|---|---|---|---|

| Cabazitaxel | 0.002% | - | 0.008% |

| CBZM01 impurity | 0.002% | 73 | 0.008% |

| CBZM02 impurity | 0.002% | 71 | 0.008% |

| CBZN09 impurity | 0.002% | 66 | 0.007% |

Accuracy and Precision Assessment

Accuracy and precision are fundamental attributes of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same homogenous sample. These parameters are rigorously evaluated during the validation of analytical methods for pharmaceutical impurities.

Accuracy is typically assessed through recovery studies by spiking a known amount of the impurity into a sample matrix. The analysis is then performed, and the percentage of the impurity recovered is calculated. For the analysis of Cabazitaxel and its related substances, including impurities like CBZM02, reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated. wisdomlib.orgpharmainfo.in Studies have demonstrated excellent recovery for related substances, generally falling within the acceptable range of 98-102%. For instance, a validated RP-HPLC method for Cabazitaxel in an injection dosage form showed recovery in the range of 100.394% to 100.693%. jocpr.com The limit of quantitation (LOQ) for the CBZM02 impurity has been determined to be as low as 71 ng/mL, which corresponds to 0.008% of the sample concentration. orientjchem.org

Precision of an analytical method is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Validated UPLC methods for Cabazitaxel and its impurities have shown high precision, with intraday and interday relative standard deviations being less than 2.0% for the active drug and under 10% for its degradation products. pharmainfo.in One study on an RP-HPLC method reported a %RSD of 0.332% for Cabazitaxel, indicating high method precision. researchgate.net

The tables below summarize typical accuracy and precision data from validation studies of analytical methods capable of quantifying Cabazitaxel-related impurities.

Table 1: Accuracy (Recovery) Data for a Related Impurity

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| LOQ | 0.07 | 0.069 | 98.6% |

| 100% | 0.70 | 0.708 | 101.1% |

| 150% | 1.05 | 1.045 | 99.5% |

Table 2: Precision (%RSD) Data for a Related Impurity

| Precision Level | Concentration (µg/mL) | %RSD (n=6) | Acceptance Criteria (%RSD) |

| Repeatability (Intra-day) | 0.70 | 1.5% | ≤ 5.0% |

| Intermediate Precision (Inter-day) | 0.70 | 2.8% | ≤ 10.0% |

Non Clinical Pharmacological Evaluation and Biotransformation of 2 Tes Cabazitaxel Cbzm02

Non-Clinical Pharmacokinetics in Preclinical Models (If Applicable as a Bioactive Compound)

The pharmacokinetic profile of cabazitaxel (B1684091) has been evaluated in various preclinical animal models, including mice, rats, and dogs. dovepress.com

Absorption and Distribution Studies in Animal Models

Following intravenous administration, cabazitaxel exhibits a dose-proportional increase in exposure in mice, while in rats and dogs, the exposure increases more than proportionally with the dose. dovepress.com No significant plasma accumulation has been observed with repeated dosing schedules (every 5 days, weekly, or every 3 weeks) in these species. dovepress.com

Cabazitaxel demonstrates a very large volume of distribution at a steady state, indicating extensive tissue distribution. dovepress.comnih.gov This is consistent across different animal models. dovepress.comnih.gov In tumor-bearing mice, after a single intravenous infusion, cabazitaxel concentrations were analyzed in plasma and tumor tissue over time. aacrjournals.org

Table 1: Volume of Distribution of Cabazitaxel in Different Species

| Species | Condition | Volume of Distribution (Vss; L/kg) |

| Mice | Healthy | 2.5–3.7 |

| Mice | Tumor-bearing | 8.8 |

| Rats | Healthy | 22.7 |

| Dogs | Healthy | 3.3–14.5 |

Data sourced from Sanofi, data on file, 2010. dovepress.comnih.gov

Systemic Clearance and Elimination Pathways

The plasma clearance of cabazitaxel is considered high in rats and dogs and moderate in mice when compared to their respective hepatic blood flows. nih.gov The elimination of cabazitaxel is characterized by a biphasic or triphasic model. nih.govnih.gov A rapid initial phase is followed by an intermediate and a prolonged terminal phase. nih.gov

The primary route of elimination for cabazitaxel is through fecal excretion, with approximately 76% of the administered dose being eliminated in feces as numerous metabolites. nih.govdrugbank.com Renal excretion plays a minor role, accounting for about 3.7% of the dose, with 2.3% being excreted as unchanged drug in the urine. drugbank.com

Table 2: Pharmacokinetic Parameters of Cabazitaxel in Preclinical Models

| Species | Plasma Clearance (L/h/kg) | Terminal Half-life (hours) |

| Mice (normal) | 0.9–1.1 | 5.1–7.6 |

| Mice (tumor-bearing) | 1.7 | 26 |

| Rats | 4.8 | 10 |

| Dogs | 2.5–5.3 | 3.0-4.3 |

Data sourced from Sanofi, data on file, 2010. nih.gov

Plasma Protein Binding Characteristics

Cabazitaxel is highly bound to plasma proteins in various species. In vitro studies have shown that the binding is not saturable up to high concentrations. drugbank.com The primary binding proteins in human plasma are albumin and lipoproteins. drugbank.com The in vitro blood-to-plasma concentration ratio in human blood is close to one, indicating equal distribution between blood and plasma. drugbank.com

Table 3: Plasma Protein Binding of Cabazitaxel in Different Species

| Species | Plasma Protein Binding (%) |

| Mice | 99.3 |

| Rats | 95.5 |

| Rabbits | 91.4 |

| Dogs | 97.1 |

| Humans | 89-92 |

Data sourced from Sanofi, data on file, 2010. dovepress.comnih.gov

Blood-Brain Barrier Penetration Potential for Taxane (B156437) Derivatives

Cabazitaxel has demonstrated a greater ability to cross the blood-brain barrier (BBB) compared to other taxanes like paclitaxel (B517696) and docetaxel (B913). drugbank.com This is attributed to its lower affinity for the P-glycoprotein (P-gp) efflux pump, a key transporter that limits the entry of many drugs into the brain. nih.govdrugbank.com Studies in mice have shown that cabazitaxel can penetrate the brain, and its concentration in the brain increases more than proportionally with the dose, suggesting saturation of an efflux process at the BBB. dovepress.comnih.govnih.govresearchgate.net The brain uptake of cabazitaxel was found to be threefold higher in P-glycoprotein-deficient mice compared to control mice. dovepress.com In a study using a patient-derived glioblastoma model, cabazitaxel was shown to cross the BBB and exert a significant therapeutic effect. nih.govnih.govresearchgate.net

Biotransformation Pathways and Metabolite Identification

Disclaimer: The following information on biotransformation pertains to cabazitaxel, as specific data for 2'-TES-Cabazitaxel (CBZM02) is not available. The metabolic fate of 2'-TES-Cabazitaxel may differ due to the presence of the triethylsilyl group.

In Vitro and In Vivo Metabolic Studies (e.g., Cytochrome P450 Enzymes Involvement)

Cabazitaxel is extensively metabolized, primarily in the liver. drugbank.combccancer.bc.ca In vitro and in vivo studies have identified the cytochrome P450 (CYP) isoenzymes as the main drivers of its metabolism. nih.govfda.goveuropa.eu

Specifically, CYP3A4 and CYP3A5 are responsible for approximately 80-90% of the metabolism of cabazitaxel. drugbank.comnih.govfda.goveuropa.eu The remaining portion is metabolized to a lesser extent by CYP2C8. bccancer.bc.canih.govfda.gov

In human plasma, cabazitaxel is the main circulating compound. europa.eu However, several metabolites have been detected, with around 20 different metabolites being excreted in human urine and feces. drugbank.com Seven metabolites have been identified in plasma, with three of them being active. nih.govdrugbank.com These active metabolites result from O-demethylation. drugbank.com The main metabolite, however, only accounts for about 5% of the exposure of the parent compound. drugbank.comeuropa.eu

Characterization of Metabolites and Their Biological Activity Profiles

The biotransformation of cabazitaxel, the parent compound of 2'-TES-Cabazitaxel (CBZM02), is extensive, with over 95% of the drug being metabolized in the liver. drugbank.comeuropa.eu In vitro studies have identified the cytochrome P450 isoenzyme CYP3A (specifically CYP3A4 and CYP3A5) as the primary enzyme responsible for 80% to 90% of its metabolism, with CYP2C8 playing a lesser role. drugbank.comeuropa.eunih.gov

It is important to note that while docetaxel is a metabolite of cabazitaxel, its contribution to the efficacy and safety profile is likely limited. europa.eu After a therapeutic dose of cabazitaxel, the amount metabolized to docetaxel corresponds to only 0.15% of the plasma exposure expected from a therapeutic dose of docetaxel itself. europa.eu

Interspecies Comparison of Metabolic Profiles

The metabolic profile of cabazitaxel has been compared across several species, including mice, rats, dogs, and humans. In all these species, the parent drug, cabazitaxel, was found to be the major circulating compound, constituting ≥65% of the total radioactivity area under the curve. nih.gov This indicates that the primary exposure is to the unchanged drug across different species.

The two main metabolic pathways, O-demethylation at the C-7 and C-10 positions, are consistent across species. These pathways account for a significant portion of the excreted dose in humans (40%), dogs (54%), and mice (45%). nih.gov

The plasma protein binding of cabazitaxel is high across species, though with some variation: 99.3% in mice, 95.5% in rats, 97.1% in dogs, and 91.9% in humans. dovepress.com

Table 1: Interspecies Comparison of Cabazitaxel Plasma Protein Binding

| Species | Plasma Protein Binding (%) |

| Mouse | 99.3 |

| Rat | 95.5 |

| Dog | 97.1 |

| Human | 91.9 |

Data sourced from Sanofi, data on file, 2010. dovepress.com

Non-Clinical Safety Pharmacology Assessment

A core battery of safety pharmacology studies has been conducted for cabazitaxel to investigate its potential effects on vital physiological systems. tga.gov.au

Evaluation of Potential Effects on Core Physiological Systems (e.g., Cardiovascular, Central Nervous System, Respiratory)

Cardiovascular System: Non-clinical studies on the cardiovascular system have been a key component of the safety assessment for cabazitaxel. tga.gov.au

Central Nervous System (CNS): Non-clinical studies have revealed central neurotoxic effects of cabazitaxel. tga.gov.au In mice, these effects were characterized by neuronal necrosis and/or vacuolation in the brain, particularly in the cerebellum near the lateral and fourth ventricles, as well as axonal degeneration of the spinal cord. tga.gov.au In rats, CNS lesions were limited to axonal degeneration in the spinal cord. tga.gov.au

Cabazitaxel has been shown to cross the blood-brain barrier. europa.eutga.gov.au Distribution studies in mice, rats, and dogs indicated that radioactivity from labeled cabazitaxel was rapidly distributed to the brain. Although high concentrations were not found, the radioactivity was eliminated more slowly from the brain than from the blood. tga.gov.au The distribution within the brain was heterogeneous, with the highest concentrations observed in the ventricular system. tga.gov.au

Respiratory System: The safety pharmacology assessment for cabazitaxel included investigations into its effects on the respiratory system as part of the core battery of studies. tga.gov.au

Secondary Pharmacodynamic Investigations for Unintended Target Interactions

Secondary pharmacodynamic studies were performed to evaluate the potential for cabazitaxel to interact with unintended targets. At concentrations up to 10 µM, which is 37 times the maximum concentration observed at the recommended human dose, cabazitaxel showed little to no affinity for a panel of 25 receptor binding sites. tga.gov.au This suggests a low potential for off-target pharmacological effects mediated by these receptors.

In vitro studies investigating potential drug interactions showed that cabazitaxel did not cause clinically relevant inhibition of several cytochrome P450 enzymes (CYP1A2, 2B6, 2C9, 2C19, 2D6, or 2E1) at concentrations up to 200 µM. tga.gov.au Notable inhibition was only observed for CYP3A and CYP2C8 at concentrations significantly higher than those achieved in clinical use. tga.gov.au

Preclinical Efficacy Studies of 2 Tes Cabazitaxel Cbzm02 in Disease Models if Applicable As a Bioactive Compound

In Vitro Tumorigenesis Models (e.g., 2D Cell Cultures, 3D Spheroids)

The in vitro antitumor activity of cabazitaxel (B1684091) has been evaluated in various cancer cell line models, including traditional 2D cell cultures and more complex 3D spheroid models. These studies are crucial for determining the direct cytotoxic effects of the compound on cancer cells.

In 2D cell culture systems, cabazitaxel has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. aacrjournals.org For instance, in human glioma cell lines T98G and U87, cabazitaxel significantly reduced cell survival and proliferation at nanomolar concentrations. oncotarget.com Notably, primary astrocytes and neurons were not affected by the same concentrations, suggesting a degree of selectivity for cancer cells. oncotarget.com

Three-dimensional (3D) spheroid cultures, which more closely mimic the microenvironment of solid tumors, have also been utilized to assess the efficacy of cabazitaxel. Studies have shown that while 3D cultures can exhibit increased resistance to chemotherapeutic agents compared to 2D cultures, cabazitaxel remains effective. For example, in 3D spheroid models of prostate cancer, cabazitaxel has shown significant cytotoxic effects.

A study comparing the effects of cabazitaxel on 2D and 3D cultures of HER2-positive breast cancer cell lines found that while 3D cultures were more resistant to the effects of docetaxel (B913), cabazitaxel retained significant activity. This highlights the potential of cabazitaxel to overcome some forms of resistance conferred by the tumor microenvironment.

Table 1: In Vitro Activity of Cabazitaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

|---|---|---|---|

| T98G | Glioblastoma | Not specified | oncotarget.com |

| U87 | Glioblastoma | Not specified | oncotarget.com |

| MCF-7 | Breast Cancer | ~1 | aacrjournals.org |

| MES-SA | Uterine Sarcoma | Not specified | aacrjournals.org |

| ES-2 | Ovarian Cancer | Not specified | aacrjournals.org |

| OVCAR-3 | Ovarian Cancer | Not specified | aacrjournals.org |

In Vivo Animal Xenograft Models for Antitumor Activity

Cabazitaxel has demonstrated broad-spectrum antitumor activity in numerous preclinical xenograft models of taxane-sensitive human tumors. aacrjournals.org In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of a drug's efficacy in a living organism. nih.gov

Cabazitaxel has shown significant tumor growth inhibition and even tumor regression in xenograft models of various cancers, including:

Prostate Cancer: In models of docetaxel-sensitive prostate cancer, cabazitaxel has exhibited potent antitumor effects. dovepress.com

Breast Cancer: Studies in breast cancer xenografts have also confirmed the efficacy of cabazitaxel.

Lung Cancer: Significant activity has been observed in non-small cell lung cancer xenograft models.

Other Solid Tumors: Efficacy has also been reported in xenograft models of gastric, colon, and head and neck cancers. aacrjournals.org

The antitumor activity of cabazitaxel in these sensitive models is generally comparable to or greater than that of docetaxel. dovepress.com

A key feature of cabazitaxel is its demonstrated efficacy in tumor models that are resistant to other taxanes, such as docetaxel and paclitaxel (B517696). aacrjournals.orgnih.gov This is particularly relevant in clinical settings where acquired resistance to first-generation taxanes is a major challenge.

Cabazitaxel was specifically developed to overcome taxane (B156437) resistance. aacrjournals.org Its molecular structure is thought to make it a poor substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance. nih.govdrugbank.com

In preclinical studies, cabazitaxel has shown significant antitumor activity in a variety of taxane-resistant xenograft models:

Docetaxel-Resistant Prostate Cancer: In xenograft models of docetaxel-resistant prostate cancer, cabazitaxel has demonstrated the ability to inhibit tumor growth and prolong survival. nih.govnih.gov For instance, two cabazitaxel-resistant prostate cancer cell lines, PC-3-TxR/CxR and DU145-TxR/CxR, were established and showed resistance in SCID mice. nih.gov

Paclitaxel-Resistant Tumors: Similar efficacy has been observed in models of paclitaxel-resistant tumors.

Multidrug-Resistant (MDR) Tumors: Cabazitaxel has shown activity against tumors with the MDR phenotype, which are resistant to a broad range of chemotherapeutic agents. aacrjournals.org

Table 2: Comparative Efficacy of Cabazitaxel in Taxane-Sensitive and -Resistant Models

| Tumor Model | Resistance Status | Cabazitaxel Efficacy | Docetaxel Efficacy | Reference |

|---|---|---|---|---|

| HCT-8 | Docetaxel-Resistant Colon | Active | Poorly Sensitive | aacrjournals.org |

| B16/TXT | Acquired Docetaxel-Resistant Melanoma | Active | Poorly Sensitive | aacrjournals.org |

| UISO BCA-1 | Docetaxel-Resistant Breast | Active | Poorly Sensitive | aacrjournals.org |

| PC-3-TxR/CxR | Cabazitaxel-Resistant Prostate | Resistant | Not Applicable | nih.gov |

| DU145-TxR/CxR | Cabazitaxel-Resistant Prostate | Resistant | Not Applicable | nih.gov |

The blood-brain barrier (BBB) presents a significant obstacle to the effective treatment of central nervous system (CNS) tumors. Many chemotherapeutic agents have poor penetration into the brain, limiting their efficacy. Cabazitaxel's properties suggest it may be more effective against brain tumors than other taxanes. drugbank.com

Preclinical studies have shown that cabazitaxel can cross the BBB and exert antitumor activity in intracranial xenograft models of CNS tumors. dovepress.comdrugbank.com

Glioblastoma: In xenograft models of human glioblastoma, cabazitaxel treatment led to a significant increase in the lifespan of the animals compared to treatment with docetaxel. oncotarget.comdovepress.com This suggests that cabazitaxel has enhanced brain penetration and activity against this aggressive brain tumor.

Pediatric Brain Tumors: The efficacy of cabazitaxel has also been evaluated in mouse models of pediatric brain tumors, including atypical teratoid rhabdoid tumor (ATRT), medulloblastoma, and CNS primitive neuroectodermal tumor (CNS-PNET). nih.govoup.com In these models, cabazitaxel demonstrated significant tumor growth inhibition and improved survival. nih.govoup.com

The ability of cabazitaxel to effectively target CNS tumors in preclinical models highlights its potential for treating these challenging malignancies. oncotarget.com

To enhance antitumor efficacy and overcome resistance, cabazitaxel has been evaluated in combination with other anticancer agents in preclinical models. nih.gov Combining drugs with different mechanisms of action can lead to synergistic effects and improved therapeutic outcomes. nih.gov

While specific combination studies involving 2'-TES-Cabazitaxel are not available, research on cabazitaxel provides a strong rationale for such approaches. Preclinical studies have explored the combination of cabazitaxel with various agents, including:

Platinum-based chemotherapy: Combination with drugs like cisplatin (B142131) has been investigated. nih.gov

Targeted therapies: The potential for synergy with agents that target specific molecular pathways in cancer cells is an active area of research. For example, combining therapies that inhibit DNA repair pathways could enhance the cytotoxic effects of cabazitaxel. nih.gov

Immunotherapies: The interaction between chemotherapy and the immune system is complex, and studies are exploring how cabazitaxel might be combined with immunotherapies to enhance the body's own antitumor response.

These preclinical combination studies are essential for identifying promising new treatment strategies that can then be investigated in clinical trials. d-nb.inforesearchgate.net

Future Directions and Translational Research Perspectives for 2 Tes Cabazitaxel Cbzm02

Development of Novel Delivery Systems for Enhanced Pharmacological Profiles (e.g., Nanoparticles, Polymeric Conjugates, Prodrugs)

The clinical application of taxanes like cabazitaxel (B1684091) is often challenged by their high hydrophobicity, which necessitates the use of formulation vehicles that can cause adverse effects. nih.govresearchgate.net To overcome these limitations and improve the pharmacological profile of cabazitaxel and its analogues like 2'-TES-Cabazitaxel, extensive research is focused on developing novel drug delivery systems. nih.gov These advanced formulations aim to enhance aqueous stability, improve drug targeting to tumor tissues, and reduce systemic toxicity. researchgate.netmdpi.com

Emerging delivery platforms for cabazitaxel that hold promise for 2'-TES-Cabazitaxel include liposomes, micelles, and polymer-based nanoparticles. nih.govresearchgate.net Liposomes, which are lipid-based vesicles, can encapsulate hydrophobic drugs, offering a biocompatible delivery vehicle that can prolong circulation time and accumulate in tumor tissues. researchgate.netmdpi.com Polymeric micelles, formed from amphiphilic block copolymers, can also solubilize poorly water-soluble drugs like cabazitaxel within their hydrophobic core, improving stability and enabling targeted delivery. nih.gov

Human Serum Albumin (HSA)-based nanoparticles represent another promising strategy, leveraging the natural transport properties of albumin to enhance tumor accumulation and reduce side effects associated with conventional solvents. researchgate.net Furthermore, the development of prodrugs, where the active molecule is temporarily modified to improve its physicochemical properties, is an active area of investigation. For 2'-TES-Cabazitaxel, the 2'-TES group itself could be considered part of a prodrug strategy, designed for cleavage under specific physiological conditions to release the active form of the drug.

These novel systems offer the potential for enhanced therapeutic efficacy through mechanisms like improved retention in tumors and the ability to overcome drug resistance. researchgate.netmdpi.com

Table 1: Examples of Novel Delivery Systems for Taxanes

| Delivery System | Description | Potential Advantages for 2'-TES-Cabazitaxel |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs. mdpi.com | Improved solubility, prolonged circulation, potential for targeted delivery, reduced systemic toxicity. researchgate.netmdpi.com |

| Polymeric Micelles | Self-assembling nanosized core-shell structures formed by amphiphilic copolymers. nih.gov | Enhanced aqueous solubility and stability, passive tumor targeting via the EPR effect, controlled drug release. nih.gov |

| Polymer-Drug Conjugates | Covalent attachment of the drug to a polymer backbone. | Improved pharmacokinetics, potential for targeted delivery by attaching specific ligands. |

| Albumin-Bound Nanoparticles | Nanoparticles utilizing endogenous albumin as a drug carrier. researchgate.net | Avoidance of toxic solvents, enhanced tumor accumulation, good biocompatibility. researchgate.net |

| Prodrugs | Chemically modified inactive form of a drug that converts to the active form in the body. | Improved solubility and stability, potential for targeted activation at the tumor site. |

Investigation of 2'-TES-Cabazitaxel (CBZM02) as a Chemical Probe for Fundamental Microtubule Biology Research

Taxanes are invaluable tools in cell biology for their ability to stabilize microtubules, thereby arresting cells in mitosis. uzh.ch 2'-TES-Cabazitaxel, as a modified taxane (B156437), can serve as a specialized chemical probe to dissect the complex mechanisms of microtubule dynamics. Microtubules are dynamic polymers composed of αβ-tubulin dimers that switch between phases of growth and shrinkage, a process known as dynamic instability. nih.govbiorxiv.org This process is fundamental to cellular functions like forming the mitotic spindle. nih.gov

By introducing a bulky triethylsilyl (TES) group at the 2'-position, 2'-TES-Cabazitaxel can be used to explore the steric and electronic requirements of the taxane binding pocket on β-tubulin. uzh.ch Its interaction with tubulin can provide insights into how specific modifications influence the conformational changes required for microtubule stabilization. High-resolution structural studies, such as X-ray crystallography, have been used with other taxane analogues to reveal how these agents structure the M-loop of β-tubulin, a key event in promoting lateral contacts between protofilaments and stabilizing the microtubule. uzh.chnih.gov Using 2'-TES-Cabazitaxel in similar structural and biochemical assays could further elucidate the precise role of the 2'-hydroxyl group in this stabilization mechanism.

Exploration of Structure-Activity Relationships of 2'-Modified Taxanes and Their Impact on Biological Pathways

The biological activity of taxanes is highly dependent on their chemical structure, and extensive research has been dedicated to understanding their structure-activity relationships (SAR). researchgate.net Modifications to the taxane molecule can dramatically alter its potency and ability to overcome drug resistance. researchgate.net The C13 side chain, in particular, is crucial for the biological activity of taxanes, providing specific binding interactions within the tubulin pocket. researchgate.netethz.ch

The 2'-hydroxyl group on this side chain is a key interaction point. Modifying this position, as in 2'-TES-Cabazitaxel, allows for a systematic exploration of how changes in steric bulk and hydrogen bonding capacity affect tubulin binding and microtubule stabilization. SAR studies have shown that while the core taxane ring system is essential for binding, modifications at the C13 side chain can fine-tune the activity. researchgate.net For instance, some analogues with modifications at this side chain have demonstrated superior activity against multidrug-resistant (MDR) tumor cells. researchgate.net

Beyond microtubule interactions, taxanes are known to influence other biological pathways. For example, paclitaxel (B517696) can augment the production of tumor necrosis factor-alpha (TNF-α), and alterations in TNF signaling pathways have been linked to taxane cytotoxicity and resistance. nih.gov Investigating how 2'-modified analogues like 2'-TES-Cabazitaxel affect these pathways could reveal new mechanisms of action or resistance and provide a rationale for combination therapies. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Taxanes

| Molecular Position | Importance for Activity | Effect of Modification |

| C2-Benzoyl Group | Essential for binding and activity. researchgate.net | Removal or significant alteration leads to a loss of activity. researchgate.net |

| Taxane Ring System | Essential core structure for microtubule binding. researchgate.net | Replacement with simpler structures generally results in inactive compounds. researchgate.net |

| C13 Side Chain | Crucial for providing specific binding interactions and high potency. researchgate.netethz.ch | Modifications can enhance activity, improve water solubility, or overcome drug resistance. researchgate.net |

| 2'-Hydroxyl Group | Important for binding affinity. | Esterification or replacement can modulate activity; bulky groups may alter binding orientation. |

| 3'-Nitrogen Group | Important for activity; modifications are well-tolerated. | Modifications have led to the development of analogues with enhanced efficacy against resistant tumors. researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 2'-TES-Cabazitaxel (CBZM02)

Computational chemistry and molecular modeling are powerful tools for studying molecular structures and interactions at an atomic level, providing insights that can be difficult to obtain through experimental methods alone. kallipos.gr

Ligand-Tubulin Binding Interaction Modeling

Understanding how 2'-TES-Cabazitaxel binds to its target, β-tubulin, is fundamental to explaining its mechanism of action. Computational docking and ligand-binding models can predict the preferred binding pose of the molecule within the taxane pocket. researchgate.net High-resolution crystal structures of tubulin in complex with other taxanes have shown that the baccatin (B15129273) III core moiety provides the main interaction energy, while the C13 side chain fine-tunes the binding. nih.gov

Modeling studies of 2'-TES-Cabazitaxel would focus on how the bulky triethylsilyl (TES) group at the 2'-position affects the orientation and interaction energies within the binding site. These models can predict hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and key amino acid residues in the tubulin pocket. nih.gov Such studies can help rationalize experimental findings and guide the design of new analogues with improved binding affinity or altered pharmacological properties. nih.gov

Molecular Dynamics Simulations of Microtubule Stabilization Mechanisms

Molecular dynamics (MD) simulations allow researchers to study the movement and interaction of atoms and molecules over time, providing a dynamic view of biological processes. ethz.ch MD simulations have been crucial in understanding how taxanes stabilize microtubules. ethz.ch These simulations can model the conformational changes in tubulin upon ligand binding, particularly the ordering of the M-loop into a helical structure that promotes lateral contacts between protofilaments. uzh.ch

Role of Impurity Profiling in the Pharmaceutical Development and Quality Control of Taxane Analogues

Impurity profiling, which involves the identification, quantification, and characterization of impurities in drug substances and products, is a critical aspect of pharmaceutical development and quality assurance. longdom.orglongdom.org For complex synthetic molecules like 2'-TES-Cabazitaxel, rigorous impurity profiling is essential to ensure safety, efficacy, and quality. arastirmax.com

Impurities can originate from starting materials, by-products of the synthesis, intermediates, degradation products, or residual solvents. longdom.orgajprd.com Even trace amounts of these impurities can be toxic or affect the stability of the active pharmaceutical ingredient (API). biomedres.us Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have strict guidelines on the levels of impurities permitted in pharmaceutical products. longdom.orglongdom.org

Therefore, developing and validating selective analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a non-negotiable part of the manufacturing process for taxane analogues. longdom.orgbiomedres.us This process ensures that each batch of the drug substance is consistent and meets the required purity standards. arastirmax.com A thorough impurity profile is a fingerprint of the manufacturing process and is vital for regulatory approval and for guaranteeing patient safety throughout the product's lifecycle. longdom.orgarastirmax.com

Q & A

Q. What are the standard analytical methods for characterizing the purity and stability of 2'-TES-Cabazitaxel?

Methodological Answer: Reverse-phase liquid chromatography (RP-LC) is the primary method for assessing purity, with mobile phases typically combining acetonitrile and phosphate buffers (pH 3.0–5.0) on C18 columns. Stability studies should include forced degradation under thermal, photolytic, and hydrolytic conditions, with quantitation of degradation products using validated protocols. Ensure identity confirmation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for novel impurities .

Q. How should researchers design in vitro cytotoxicity assays for 2'-TES-Cabazitaxel in prostate cancer models?

Methodological Answer: Use hormone-resistant cell lines (e.g., PC-3, DU145) with docetaxel-resistant sublines to evaluate cross-resistance. Employ concentration ranges spanning 0.1–100 nM, with exposure times mimicking pharmacokinetic profiles (e.g., 24–72 hours). Include controls for solvent effects (e.g., polysorbate 80) and measure endpoints like IC50, apoptosis markers (e.g., caspase-3), and cell cycle arrest via flow cytometry. Validate results across at least three independent replicates .

Q. What are the critical parameters for ensuring reproducibility in 2'-TES-Cabazitaxel synthesis?

Methodological Answer: Document reaction conditions (temperature, solvent purity, catalyst ratios) and intermediates rigorously. Use chiral chromatography to confirm stereochemical integrity at C-2' and C-13 positions. Characterize final compounds with ≥95% purity (via RP-LC) and provide NMR/HRMS data in supplementary materials. For reproducibility, include batch-specific details such as solvent lot numbers and storage conditions (−20°C under nitrogen) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of 2'-TES-Cabazitaxel in xenograft models?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tumor drug penetration and plasma exposure. Compare tumor shrinkage rates with systemic exposure metrics (AUC, Cmax). Evaluate whether drug efflux pumps (e.g., P-glycoprotein) or stromal barriers in xenografts reduce efficacy. Use imaging techniques (e.g., PET with radiolabeled CBZM02) to quantify intratumoral distribution .

Q. What strategies optimize 2'-TES-Cabazitaxel synthesis to improve yield while retaining stereochemical fidelity?

Methodological Answer: Replace traditional SN2 reactions with palladium-catalyzed couplings to reduce epimerization. Monitor reaction progress via in-situ FTIR or HPLC to terminate reactions at optimal conversion points. Employ cryogenic conditions (−78°C) during taxane ring modifications. For scale-up, use continuous flow reactors to enhance mixing and thermal control, ensuring yields >65% with enantiomeric excess ≥98% .

Q. How should contradictory data on hematological toxicity across preclinical species be analyzed?

Methodological Answer: Perform comparative toxicokinetics in rodents and non-rodents, correlating neutrophil counts with free drug AUC. Assess species-specific metabolic pathways (e.g., CYP3A4 vs. CYP3A2) using liver microsomal assays. If toxicity varies, validate human relevance via primary bone marrow cultures exposed to clinically relevant concentrations. Use multivariate regression to identify covariates like albumin binding or glutathione depletion rates .

Q. What methodological frameworks are suitable for comparing 2'-TES-Cabazitaxel with other taxanes (e.g., docetaxel) in metastatic models?

Methodological Answer: Adopt a randomized, blinded study design with survival as the primary endpoint. Secondary endpoints should include PSA reduction ≥50%, radiographic progression-free survival, and time to skeletal-related events. Use stratified randomization based on ECOG performance status and prior chemotherapy exposure. For statistical rigor, predefine interim analyses to adjust for early stopping rules, as seen in phase 3 trial designs .

Q. How can researchers address variability in drug-release profiles from 2'-TES-Cabazitaxel nanoformulations?

Methodological Answer: Use dynamic light scattering (DLS) and asymmetric flow field-flow fractionation (AF4) to characterize particle stability. Conduct release studies in biorelevant media (e.g., simulated plasma) with sink conditions. Apply mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to identify release mechanisms. Cross-validate with in vivo imaging to correlate release kinetics with tumor accumulation .

Methodological Guidance for Data Analysis